molecular formula C23H22N2O3S2 B12131287 3-(furan-2-ylmethyl)-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-(furan-2-ylmethyl)-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12131287
M. Wt: 438.6 g/mol
InChI Key: BGNUCRBZIRFWIN-UHFFFAOYSA-N
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Description

3-(furan-2-ylmethyl)-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzothienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-ylmethyl)-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The starting materials often include furan derivatives, benzyl sulfanyl compounds, and tetrahydrobenzothieno precursors. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation or alkylation of aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features could make it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers may investigate its efficacy and safety in preclinical and clinical studies.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(furan-2-ylmethyl)-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
  • 3-(furan-2-ylmethyl)-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

This compound’s uniqueness lies in its specific structural features, such as the furan-2-ylmethyl and 3-methoxybenzylsulfanyl groups. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C23H22N2O3S2

Molecular Weight

438.6 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-2-[(3-methoxyphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C23H22N2O3S2/c1-27-16-7-4-6-15(12-16)14-29-23-24-21-20(18-9-2-3-10-19(18)30-21)22(26)25(23)13-17-8-5-11-28-17/h4-8,11-12H,2-3,9-10,13-14H2,1H3

InChI Key

BGNUCRBZIRFWIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC5=CC=CO5

Origin of Product

United States

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